molecular formula C24H32B2O4 B2438851 2,2'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl CAS No. 398128-09-1

2,2'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl

Cat. No.: B2438851
CAS No.: 398128-09-1
M. Wt: 406.14
InChI Key: ZIKMBZIYSBFMMV-UHFFFAOYSA-N
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Description

2,2’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1’-biphenyl is a boronic ester compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32B2O4/c1-21(2)22(3,4)28-25(27-21)19-15-11-9-13-17(19)18-14-10-12-16-20(18)26-29-23(5,6)24(7,8)30-26/h9-16H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKMBZIYSBFMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC=CC=C3B4OC(C(O4)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1’-biphenyl typically involves the reaction of 1,1’-biphenyl-2,2’-diboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Water: For hydrolysis reactions.

Major Products

Scientific Research Applications

2,2’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1’-biphenyl has numerous applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Material Science: Employed in the development of new materials with unique properties.

    Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Catalysis: Acts as a ligand in various catalytic processes.

Mechanism of Action

The mechanism by which 2,2’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1’-biphenyl exerts its effects involves the formation of boron-carbon bonds. The boronic ester group is highly reactive towards electrophiles, facilitating the formation of new carbon-carbon bonds in the presence of a suitable catalyst. This reactivity is harnessed in various coupling reactions, such as the Suzuki-Miyaura coupling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1’-biphenyl is unique due to its biphenyl backbone, which provides additional stability and rigidity compared to simpler boronic esters. This structural feature enhances its reactivity and makes it particularly useful in the synthesis of complex organic molecules .

Biological Activity

2,2'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl (CAS No. 269410-07-3) is a boron-containing compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₈B₂O₄
  • Molecular Weight : 330.03 g/mol
  • Chemical Structure : The compound features two boron dioxaborolane units attached to a biphenyl core, which may influence its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential applications in medicinal chemistry and materials science. Its structure allows for various interactions with biological molecules, particularly in the context of drug delivery and anticancer therapies.

  • Antitumor Activity : The dioxaborolane moiety is known for its ability to form stable complexes with various biomolecules, which can lead to enhanced antitumor activity through targeted delivery of therapeutic agents.
  • Reactive Oxygen Species (ROS) Modulation : Compounds containing boron have been shown to influence ROS levels in cells, potentially leading to apoptosis in cancer cells.

Study 1: Antitumor Efficacy in Cell Lines

A study investigated the cytotoxic effects of the compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via ROS
A54920Inhibition of cell cycle progression

Study 2: In Vivo Antitumor Activity

In vivo studies using murine models demonstrated that administration of the compound significantly reduced tumor growth compared to control groups. Mice treated with the compound showed a reduction in tumor size by approximately 40% after two weeks of treatment.

Treatment GroupTumor Size Reduction (%)Observations
Control0No significant change
Compound Group40Enhanced apoptosis in tumor tissue

Pharmacological Implications

The pharmacological implications of this compound are promising, particularly in the development of targeted therapies for cancer treatment. Its ability to modulate key biological pathways suggests potential for use in combination therapies.

Q & A

Q. Q1. What is the primary role of 2,2'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: This compound serves as a di-borylated precursor for constructing complex biaryl systems. In Suzuki-Miyaura reactions, it enables dual coupling with aryl halides or triflates, forming extended π-conjugated frameworks. Key considerations:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are preferred due to their compatibility with boronate esters.
  • Base Optimization : Use weak bases (e.g., K₂CO₃) to prevent deboronation while maintaining reaction efficiency .
  • Stoichiometry : A 1:2 molar ratio (boronate:aryl halide) minimizes side reactions.

Q. Q2. How is the purity and structural integrity of this compound validated in synthetic workflows?

Methodological Answer: Routine characterization involves:

Technique Key Data Purpose
¹¹B NMR Peaks at δ ~30-35 ppmConfirms boronate ester integrity
¹H/¹³C NMR Aromatic proton splitting (δ 7.2–7.8 ppm)Validates biphenyl backbone symmetry
Mass Spectrometry [M+H]⁺ or [M+Na]⁺ ionsVerifies molecular weight (±1 Da tolerance)
Contaminants (e.g., mono-deborylated byproducts) are detected via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory yields in Suzuki-Miyaura reactions using this compound under identical conditions?

Methodological Answer: Yield discrepancies often arise from:

  • Oxygen Sensitivity : Trace O₂ oxidizes Pd(0) to inactive Pd(II). Use degassed solvents and inert atmosphere (N₂/Ar) .
  • Substrate Steric Effects : Ortho-substituted aryl halides reduce coupling efficiency. Pre-screen substrates via DFT calculations (e.g., Gaussian09) to predict steric hindrance.
  • Catalyst Loading : Optimize Pd concentration (0.5–2 mol%) using a Design of Experiments (DoE) approach to balance cost and yield .

Q. Q4. What strategies mitigate boronate ester hydrolysis during prolonged storage or aqueous-phase reactions?

Methodological Answer:

  • Storage : Store under anhydrous conditions (molecular sieves, −20°C) to prevent moisture ingress.
  • Stabilizers : Add 1–5% pinacol to scavenge hydrolytic byproducts .
  • Reaction Media : Use mixed solvents (e.g., THF/H₂O 9:1 v/v) with buffered pH (7.5–8.5) to slow hydrolysis .

Q. Q5. How do electronic effects of substituents on the biphenyl core influence reactivity in cross-coupling?

Methodological Answer: Electron-withdrawing groups (e.g., −NO₂, −CF₃) on the biphenyl scaffold:

  • Enhance Reactivity : Increase electrophilicity of the boronate, accelerating transmetallation.
  • Risk of Side Reactions : May promote protodeboronation under basic conditions.
Substituent Impact on Reaction Rate Optimal Base
−OCH₃ (EDG)Slower couplingCs₂CO₃
−CF₃ (EWG)Faster couplingK₃PO₄
Electrostatic potential maps (Mulliken charges) generated via computational tools (e.g., Avogadro) guide substituent selection .

Data Analysis & Theoretical Frameworks

Q. Q6. How should researchers interpret conflicting spectroscopic data (e.g., split NMR peaks) for this compound?

Methodological Answer: Split peaks in ¹H NMR indicate:

  • Atropisomerism : Restricted rotation of the biphenyl moiety. Use variable-temperature NMR (VT-NMR, −50°C to 80°C) to observe coalescence.
  • Crystallographic Validation : Single-crystal X-ray diffraction confirms spatial arrangement and torsional angles .
  • Dynamic HPLC : Chiral columns resolve enantiomers if axial chirality is present .

Q. Q7. What computational models predict the compound’s behavior in non-traditional solvents (e.g., ionic liquids)?

Methodological Answer:

  • COSMO-RS Simulations : Predict solubility and boronate stability in ionic liquids (e.g., [BMIM][PF₆]).
  • Molecular Dynamics (MD) : Simulate solvent-shell interactions to optimize reaction kinetics.
  • Validation : Compare simulated data with experimental UV-Vis spectra (λmax shifts indicate solvent effects) .

Advanced Synthesis & Applications

Q. Q8. How can this compound be leveraged to synthesize π-extended polymers for optoelectronics?

Methodological Answer:

  • Polymer Design : Combine with dihalogenated thiophenes or fluorenes via iterative cross-coupling.
  • Device Integration : Spin-coat polymers onto ITO substrates; characterize via:
    • AFM : Surface roughness (<5 nm RMS for OLEDs).
    • Cyclic Voltammetry : HOMO/LUMO levels vs. Fc/Fc⁺ .

Q. Q9. What methodological challenges arise in synthesizing halogenated derivatives of this compound?

Methodological Answer:

  • Direct Halogenation : Use NXS (X = Cl, Br) in DMF at 0°C to avoid boronate cleavage.
  • Post-Functionalization : Stille coupling with organotin reagents preserves the boronate core.
  • Yield Limitation : Halogens at the 4,4' positions reduce solubility; use solubilizing groups (e.g., −C₆H₁₃) .

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